![molecular formula C19H13F2N5OS B2489823 N-(3-fluorophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide CAS No. 852374-64-2](/img/structure/B2489823.png)
N-(3-fluorophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The research into N-(3-fluorophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide-like compounds involves exploring their synthesis, molecular structure, chemical reactions, and properties. These compounds are of interest due to their potential biological and pharmacological activities, which are attributed to their complex heterocyclic structures.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step chemical reactions, starting from basic heterocyclic scaffolds. For example, the synthesis of related triazolopyridazine compounds involves reacting specific amidines with sodium ethyl formylacetate or ethyl propiolate to yield pyrimidinones, which are further modified through cyclization and substitution reactions to introduce desired functional groups (J. Medwid et al., 1990).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using spectroscopic techniques (IR, NMR, LC-MS) and X-ray crystallography. These analyses provide insights into the compound's geometry, electronic structure, and intermolecular interactions. For instance, the structural elucidation of a triazolopyridazine derivative was confirmed through comprehensive spectroscopic techniques and X-ray crystallography, highlighting the importance of these methods in understanding compound structures (Hamdi Hamid Sallam et al., 2021).
Applications De Recherche Scientifique
Anticancer Applications
N-(3-fluorophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide and its derivatives have been explored for their potential in cancer treatment. For example, a modified form of the compound, with the acetamide group replaced by an alkylurea moiety, demonstrated potent anticancer effects, exhibiting significant antiproliferative activities against various human cancer cell lines. These modifications have been shown to retain the compound's inhibitory activity against PI3Ks and mTOR while dramatically reducing its acute oral toxicity, indicating their potential as effective anticancer agents with lower side effects (Wang et al., 2015).
Antiviral Activity
Some derivatives of the compound have shown promise as antiviral agents, particularly against the hepatitis-A virus (HAV). Specific derivatives demonstrated significant virus count reduction in plaque reduction infectivity assays, indicating their potential as antiviral treatments (Shamroukh & Ali, 2008).
Structural and Material Studies
The compound and its derivatives have also been studied for their structural characteristics. For instance, a series of derivatives underwent oxidative intramolecular cyclization, revealing interesting molecular structures and interactions. Such compounds were characterized by various spectroscopic techniques and screened for cytotoxic activity, although without significant activity. This kind of research is crucial for understanding the molecular properties and potential applications of the compound in various fields (Aggarwal et al., 2019).
Antioxidant Properties
Derivatives of the compound have been investigated for their antioxidant properties. In one study, triazolo-thiadiazoles were assessed through spectrophotometric methods and lipid peroxide assays, exhibiting potent antioxidant activity. This indicates potential applications in mitigating oxidative stress-related conditions or in developing treatments that require antioxidant properties (Sunil et al., 2010).
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N5OS/c20-13-4-1-3-12(9-13)19-24-23-16-7-8-18(25-26(16)19)28-11-17(27)22-15-6-2-5-14(21)10-15/h1-10H,11H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOMGLFJRXTWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

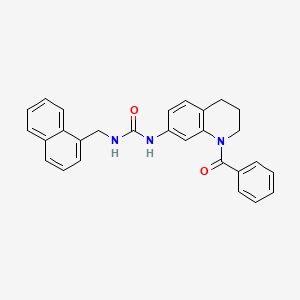
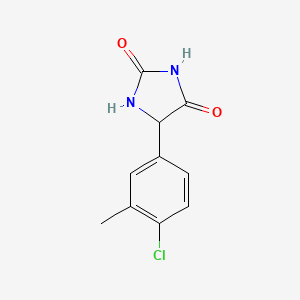
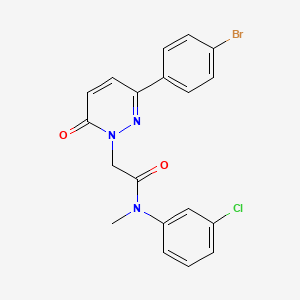
![1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid](/img/structure/B2489747.png)
![Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride](/img/structure/B2489748.png)
![2-[5-(1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]pyrrolidine-1-sulfonyl fluoride](/img/structure/B2489750.png)
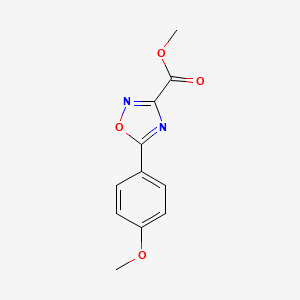
![2-Methoxy-6-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2489752.png)
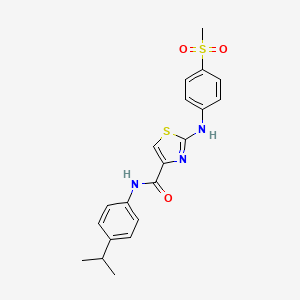
![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide](/img/structure/B2489756.png)
![1,3-Benzothiazol-6-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2489757.png)
![Cyclohexyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2489758.png)

